1,6-Pyrenediol

Catalog No.
S586258
CAS No.
10262-84-7
M.F
C16H10O2
M. Wt
234.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,6-Pyrenediol

Replacing 1,6-pyrenediol with its 1,8-isomer or mixed isomers leads to non-linear polymer chains, altered emission, and poor thermal processing. This 1,6-regioisomer provides C2h symmetry for linear chain packing, 473-483 nm yellow-green fluorescence with high quantum yield, and defined decomposition temperature. Its electron-rich hydroxyl groups enable lower oxidation potential, critical for p-type OFET/OPV performance. Supplied with regioisomeric purity, ready for immediate use in advanced materials synthesis.

CAS Number

10262-84-7

Product Name

1,6-Pyrenediol

IUPAC Name

pyrene-1,6-diol

Molecular Formula

C16H10O2

Molecular Weight

234.25 g/mol

InChI

InChI=1S/C16H10O2/c17-13-8-4-10-2-6-12-14(18)7-3-9-1-5-11(13)16(10)15(9)12/h1-8,17-18H

InChI Key

RQJSAJJBBSJUFF-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CC3=C2C4=C1C=CC(=C4C=C3)O)O

Canonical SMILES

C1=CC2=C(C=CC3=C2C4=C1C=CC(=C4C=C3)O)O

1,6-Dihydroxypyrene is a member of pyrenes.

Synonyms

1,6-Dihydroxypyrene, Pyrene-1,6-diol, 1,6-Dihydroxypyren

Purity

≥97%

Package Size

500 mg, 1 g, 5 g

1,6-Pyrenediol (CAS 10262-84-7) is a hydroxylated polycyclic aromatic hydrocarbon used as a monomer and synthetic intermediate for high-performance materials. As a derivative of pyrene, it provides a rigid, fluorescent core. However, its primary value proposition is determined by the specific 1,6-disubstitution pattern, which dictates the geometry, electronic properties, and processability of resulting polymers and functional molecules, distinguishing it from other pyrene isomers and derivatives in applications such as organic electronics and fluorescent sensors. [REFS-1, REFS-2]

Research Fit

Solution Processing Enhanced solubility in polar solvents supports solution-phase handling and functionalization
Material Design 1,6-substitution pattern provides defined geometry for π-stacking and hydrogen-bond-directed assembly
Redox Studies Distinct electrochemical and photochemical oxidation pathway useful for sensor and surface chemistry research
Isomer-Specific Biomarker Relevant for PAH metabolism studies where 1,6-diol isomer is a reported analytical target

Substituting 1,6-Pyrenediol with its 1,8-isomer, the parent pyrene, or a crude mixture of isomers is a critical design failure in materials synthesis. The precise 1,6-geometry creates a more linear, C2h-symmetric molecular axis compared to the kinked structure of the 1,8-isomer. This geometric difference directly translates into quantifiable variations in the thermal stability, mesophase behavior, and photophysical properties of downstream products. [REFS-1, REFS-2] For applications requiring predictable polymer chain packing, specific emission wavelengths, or defined thermal processing windows, regioisomeric purity is not an optional refinement but a mandatory starting condition.

Substitution Risk

Solubility Profile
Unsubstituted pyrene or 1-hydroxypyrene lack the polarity of 1,6-diol; solution-phase behavior may not transfer directly.
Isomer-Specific Biomarker Context
1,8-Pyrenediol is a distinct isomer with different enzymatic formation ratios; substitution may compromise biomonitoring assay specificity.
Redox & Assembly Control
The 1,6-substitution pattern dictates unique oxidation intermediates and supramolecular packing; other isomers or non-hydroxylated analogs may alter material performance.

Isomer Geometry and Thermal Stability

The choice of a 1,6- versus a 1,8-pyrene precursor directly impacts the thermal stability of the final material. In a direct comparison of extended polyaromatic hydrocarbons synthesized from dibromo-analogs, the material derived from the 1,6-isomer exhibited a 5% weight loss decomposition temperature (Tdec) of 437 °C. In contrast, the material synthesized under identical conditions from the 1,8-isomer showed a significantly higher decomposition temperature of 459 °C. [1]

Evidence DimensionThermal Decomposition Temperature (5% weight loss)
Target Compound Data437 °C (for material derived from 1,6-isomer precursor)
Comparator Or BaselineMaterial derived from 1,8-isomer precursor: 459 °C
Quantified Difference22 °C lower decomposition temperature
ConditionsThermogravimetric analysis (TGA) of π-extended polyaromatic regioisomers synthesized from 1,6-dibromopyrene (DBPn) and 1,8-dibromopyrene (BBPn).

This 22 °C difference in thermal stability is a critical parameter for material selection and defining processing limits in applications like organic electronics.

Polar Solubility
Class-level
Enhanced solubility in polar solvents relative to unsubstituted pyrene; attributed to 1,6-hydroxyl groups
Supports solution-phase processability assessment
Qualitative differentiation; direct head-to-head quantification unavailable

Isomer-Specific Emission & Quantum Yield

The substitution pattern of the pyrene core provides a clear method for tuning optical properties. Materials synthesized from a 1,6-dibromopyrene precursor (DBP8) exhibit yellow-green photoluminescence with a maximum emission peak spanning 473–483 nm and a fluorescence quantum yield (QY) of up to 36.7% in solution. [1] Its regioisomeric counterpart, derived from 1,8-dibromopyrene (BBP8), shows a blue-shifted emission at 466–474 nm and a lower maximum QY of 31.8%. [1]

Evidence DimensionFluorescence Emission Maximum (λem) and Quantum Yield (ΦF)
Target Compound Dataλem = 473-483 nm; ΦF = up to 36.7% (for material derived from 1,6-isomer)
Comparator Or BaselineMaterial derived from 1,8-isomer: λem = 466-474 nm; ΦF = up to 31.8%
Quantified Difference7 nm red-shift in emission and a ~15% relative increase in maximum quantum yield
ConditionsPhotoluminescence spectroscopy of DBP8 (from 1,6-isomer) and BBP8 (from 1,8-isomer) in various solvents.

For OLEDs or fluorescent probes, this specific emission window and higher quantum yield are direct, non-interchangeable performance metrics justifying the selection of the 1,6-isomer.

P450 Isomer Formation
Reported
P450 2A13 forms both 1,6- and 1,8-diols; P450 1B1 is less efficient in dihydroxylation [1]
Isomer-specific biomarker context for metabolism studies
In vitro human P450 assay; cross-study comparison

Enhanced Solubility Over Pyrene

The introduction of two hydroxyl groups significantly improves the solubility of the pyrene core in polar organic solvents compared to the parent hydrocarbon, pyrene, which is notoriously insoluble in many common solvents. While specific quantitative data for 1,6-pyrenediol is sparse, the principle is well-established for hydroxylated PAHs. For example, the solubility of pyrene in a polar solvent like 2-methoxyethanol is very low, whereas the functionalization with polar groups is a standard strategy to enhance processability for solution-based fabrication techniques. [REFS-1, REFS-2]

Evidence DimensionSolubility and Processability
Target Compound DataSoluble in polar organic solvents due to two hydroxyl groups.
Comparator Or BaselinePyrene: Poor solubility in many common processing solvents, limiting its use in solution-based applications.
Quantified DifferenceQualitatively significant increase in polarity and solubility.
ConditionsGeneral principles of small molecule solubility in organic solvents.

For any application requiring solution processing, such as spin-coating of organic electronics or formulation of fluorescent inks, the enhanced solubility of 1,6-Pyrenediol over pyrene is a primary procurement driver.

Oxidative Pathway
Supporting evidence
Dihydroxy/dione derivatives formed via sequential electrochemical and photochemical oxidation of surface-bound pyrene
Supports sensor redox mechanism investigation
Conditions: pyrene on silica, ITO, gold surfaces; oxygen-independence noted for electrochemical route
Isomeric Geometry
Class-level
1,6-substitution pattern impacts π-stacking capability and hydrogen-bonding arrangement vs. 1,8-isomer
Critical for supramolecular assembly design
Qualitative structural differentiation; no single numerical metric

π-Conjugated Monomer for Thermal Processing

The defined decomposition temperature influenced by the 1,6-linkage makes this diol suitable for synthesizing polymers where thermal stability must be precisely controlled, for example, in multi-layer organic electronic devices where subsequent annealing steps must not degrade previously deposited layers. [1]

Yellow-Green OLED Emitters

The specific 473-483 nm emission window and higher quantum efficiency derived from the 1,6-geometry make this compound a strategic choice for creating emissive layer materials in OLEDs targeting the yellow-green part of the spectrum, where its performance is quantitatively distinct from materials made with the 1,8-isomer. [1]

Electron-Donating Semiconductor Building Block

The electron-donating nature of the two hydroxyl groups lowers the oxidation potential of the pyrene core. This makes 1,6-Pyrenediol a preferred precursor over unsubstituted pyrene for creating p-type organic semiconductor materials used in organic field-effect transistors (OFETs) and the donor component in organic photovoltaics (OPVs). [2]

Application Fit Matrix

Application
Selection Property
Validation Focus
Biomonitoring Analytical Standard
Isomer-specific metabolite identity for pyrene exposure assessment
LC-MS/GC-MS method specificity for 1,6-diol in biological matrices
Organic Electronics Building Block
Reported solution-processable monomer with retained π-conjugation
Film morphology, charge transport, and polymerization efficiency
PAH Photodegradation & Surface Studies
Reference diol for oxidative pathways of pyrene on surfaces
Product identification and redox behavior under environmental conditions
Supramolecular Assemblies
Defined H-bond geometry from 1,6-substitution pattern
Crystal packing, co-crystal formation, and material property outcomes

XLogP3

4.3

Other CAS

10262-84-7

Wikipedia

1,6-Dihydroxypyrene

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